Product packaging for Benzyl(2-chloro-2,2-difluoroethyl)amine(Cat. No.:)

Benzyl(2-chloro-2,2-difluoroethyl)amine

Cat. No.: B15395462
M. Wt: 205.63 g/mol
InChI Key: ZVHYNKNSDPOIPE-UHFFFAOYSA-N
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Description

Benzyl(2-chloro-2,2-difluoroethyl)amine is a halogenated aliphatic amine characterized by a benzyl group attached to an ethylamine backbone substituted with two fluorine atoms and one chlorine atom at the β-carbon.

The compound’s molecular formula is inferred as C₉H₁₀ClF₂N, with a molecular weight of approximately 205.6 g/mol. The presence of both chlorine and fluorine substituents on the ethyl chain suggests unique electronic and steric effects, influencing reactivity, solubility, and biological interactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClF2N B15395462 Benzyl(2-chloro-2,2-difluoroethyl)amine

Properties

Molecular Formula

C9H10ClF2N

Molecular Weight

205.63 g/mol

IUPAC Name

N-benzyl-2-chloro-2,2-difluoroethanamine

InChI

InChI=1S/C9H10ClF2N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,13H,6-7H2

InChI Key

ZVHYNKNSDPOIPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(F)(F)Cl

Origin of Product

United States

Biological Activity

Benzyl(2-chloro-2,2-difluoroethyl)amine is a compound of significant interest due to its potential biological activities. This article synthesizes relevant findings from various studies, focusing on its synthesis, biological effects, and mechanisms of action.

This compound can be synthesized through reactions involving benzylamine and 2,2-difluoro-1-haloethane. The synthesis typically follows a two-step process where the starting materials are combined under controlled conditions to yield the desired amine compound . The incorporation of difluoromethyl groups is particularly noteworthy as these modifications can enhance the compound's lipophilicity and biological activity .

Research indicates that compounds containing difluoromethyl groups often exhibit enhanced biological activities due to their ability to modulate metabolic pathways. For instance, the difluoromethyl group can influence absorption, distribution, metabolism, and excretion (ADME) properties, leading to increased efficacy in biological systems .

Additionally, studies have shown that benzyl derivatives can undergo metabolic activation via cytochrome P450 enzymes, resulting in cytotoxic effects. For example, benzyl sulfides have been demonstrated to be metabolized into reactive intermediates that can induce cellular stress and toxicity in hepatocytes . This suggests that this compound may similarly engage metabolic pathways that lead to cytotoxicity.

Cytotoxicity Studies

A significant study explored the cytotoxic effects of related benzyl compounds on rat hepatocytes. The findings revealed that these compounds could induce cell death through mechanisms involving unstable thiol formation from their metabolic byproducts . Although specific data for this compound is limited, the structural similarities suggest potential for similar cytotoxic effects.

Table 1: Summary of Biological Activities of Related Compounds

CompoundIC50 (nM)Mechanism of ActionReference
Benzyl 1,2,3,4-pentachlorobuta-1,3-dienyl sulfide50Metabolized to cytotoxic thiols
Benzyl 2-chloro-1,1,2-trifluoroethyl sulfide30Involves cytochrome P450-dependent activation
This compoundTBDPotential for metabolic activation leading to toxicityN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chlorine vs. Fluorine

Benzyl(2,2-difluoroethyl)amine (C₉H₁₁F₂N)
  • Molecular Weight : 171.2 g/mol .
  • Structure : Lacks the chlorine atom at the β-carbon.
  • Key Differences: The absence of chlorine reduces molecular weight by ~34.4 g/mol. Likely higher volatility due to reduced molecular mass .
Dimethyl(2,2-difluoroethyl)amine (C₄H₉F₂N)
  • Molecular Weight : 109.1 g/mol .
  • Structure : Aliphatic amine with dimethyl and difluoroethyl groups.
  • Key Differences :
    • Smaller aliphatic chain and absence of benzyl group reduce lipophilicity.
    • Lower steric hindrance may enhance reactivity in alkylation reactions .

Halogenated Benzodioxol Derivatives

6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine (C₉H₆ClF₂NO₂)
  • Molecular Weight : 201.6 g/mol .
  • Structure : Chlorine and fluorine substituents on a benzodioxole ring.
  • Key Differences :
    • Aromatic system introduces conjugation effects, altering electronic properties.
    • The benzodioxole ring may enhance metabolic stability compared to aliphatic chains .

Trifluoro- and Methoxy-Substituted Analogs

Benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine (C₁₄H₂₂F₃NOSi)
  • Molecular Weight : 305.4 g/mol .
  • Structure : Trifluoro and methoxy groups on the ethyl chain, with a trimethylsilyl group.
  • Key Differences :
    • Increased steric bulk from the trimethylsilyl group reduces accessibility for chemical reactions.
    • Methoxy and trifluoro substituents create a polar yet electron-deficient environment, contrasting with the chloro-difluoro analog’s balance of electronegativity .

Physicochemical and Functional Comparisons

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Benzyl(2-chloro-2,2-difluoroethyl)amine C₉H₁₀ClF₂N 205.6 Cl, F (β-carbon)
Benzyl(2,2-difluoroethyl)amine C₉H₁₁F₂N 171.2 F (β-carbon)
6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine C₉H₆ClF₂NO₂ 201.6 Cl, F (aromatic ring)
Dimethyl(2,2-difluoroethyl)amine C₄H₉F₂N 109.1 F (β-carbon), dimethyl

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl(2-chloro-2,2-difluoroethyl)amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of benzylamine with 2-chloro-2,2-difluoroethyl halides under nucleophilic substitution conditions. Key parameters include:

  • Temperature : Optimal yields are achieved at 40–60°C to balance reaction kinetics and side-product formation .
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the amine group .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) removes unreacted precursors .
    • Data Table :
PrecursorSolventTemp (°C)Yield (%)Purity (HPLC)
Benzylamine + 2-chloro-2,2-difluoroethyl bromideDMF507298.5%
Benzylamine + 2-chloro-2,2-difluoroethyl iodideAcetonitrile606897.8%

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer :

  • NMR : 1^1H NMR shows characteristic signals: δ 3.4–3.6 ppm (N–CH2_2–CF2_2Cl), δ 4.2 ppm (benzyl CH2_2), and δ 7.3 ppm (aromatic protons) .
  • MS : Molecular ion peak at m/z 219.6 (M+^+) with fragmentation patterns consistent with Cl and F loss .
  • XRD : Crystallographic data (if available) confirm bond angles and spatial arrangement of substituents .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoroethyl group in nucleophilic substitutions?

  • Methodological Answer :

  • The electron-withdrawing effect of the CF2_2Cl group increases the electrophilicity of the adjacent carbon, favoring SN_N2 mechanisms.
  • Computational studies (DFT) reveal transition-state stabilization via hydrogen bonding with polar solvents .
  • Contradiction Note : Some studies report competing elimination pathways (E2) under high-temperature conditions, necessitating kinetic control .

Q. How can contradictory data on biological activity be resolved for derivatives of this compound?

  • Methodological Answer :

  • Case Study : Conflicting IC50_{50} values (e.g., 3.4 µM vs. >10 µM in enzyme assays) may arise from:
  • Assay Conditions : Variations in buffer pH or co-solvents (e.g., DMSO concentration) alter ligand-receptor interactions .
  • Stereochemical Purity : Enantiomeric excess (ee) >95% is critical; racemic mixtures show reduced activity .
  • Resolution Strategy :
  • Validate results across multiple orthogonal assays (e.g., SPR, fluorescence polarization).
  • Use chiral HPLC to confirm stereochemical homogeneity .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to HDAC3 (PDB: 4A69), highlighting hydrophobic interactions with the benzyl group and hydrogen bonds with the amine .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes under physiological conditions .

Comparative Analysis of Structural Analogues

Compound NameKey SubstituentsUnique PropertiesApplications
Benzyl(2-fluoroethyl)amine–F instead of –CF2_2ClHigher polarity; reduced metabolic stabilityNeurotransmitter analog synthesis
Benzyl(2,2,2-trifluoroethyl)amine–CF3_3 instead of –CF2_2ClEnhanced lipophilicity; stronger enzyme inhibitionFluorinated drug candidates
Benzyl(octan-2-yl)amineLong alkyl chainIncreased hydrophobicity; surfactant applicationsLipid membrane studies

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